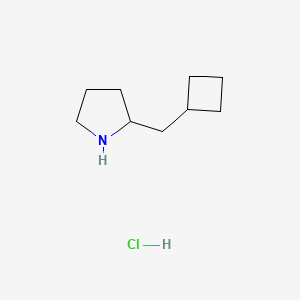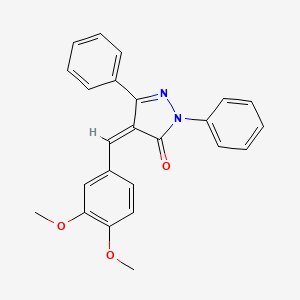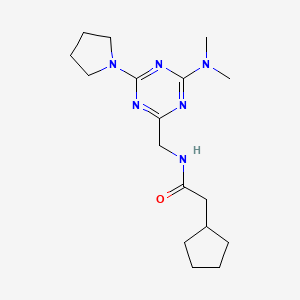![molecular formula C16H8Br2N2O4S B2563723 1-[4-(6,8-dibromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]pyrrolidine-2,5-dione CAS No. 2319876-00-9](/img/structure/B2563723.png)
1-[4-(6,8-dibromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(6,8-dibromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]pyrrolidine-2,5-dione is a complex organic compound that features a unique combination of chromenyl, thiazolyl, and pyrrolidine-dione moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(6,8-dibromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]pyrrolidine-2,5-dione typically involves multi-step reactions. One common approach is the reaction of 6,8-dibromo-3-formylchromone with thiosemicarbazide to form a thiazole intermediate. This intermediate is then reacted with pyrrolidine-2,5-dione under specific conditions to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
化学反応の分析
Types of Reactions
1-[4-(6,8-dibromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the bromine atoms and the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidized states of the compound, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
1-[4-(6,8-dibromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in areas such as antimicrobial and anticancer activities.
Industry: The compound may be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-[4-(6,8-dibromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The chromenyl and thiazolyl moieties are known to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. Detailed studies are required to fully elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
6,8-dibromo-3-formylchromone: A precursor in the synthesis of the target compound.
Thiazole derivatives: Compounds containing the thiazole ring, known for their diverse biological activities.
Pyrrolidine-2,5-dione derivatives: Compounds with similar structural features and potential biological activities.
Uniqueness
1-[4-(6,8-dibromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]pyrrolidine-2,5-dione is unique due to its combination of chromenyl, thiazolyl, and pyrrolidine-dione moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
特性
IUPAC Name |
1-[4-(6,8-dibromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Br2N2O4S/c17-8-3-7-4-9(15(23)24-14(7)10(18)5-8)11-6-25-16(19-11)20-12(21)1-2-13(20)22/h3-6H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQBBBFEDSTBBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=NC(=CS2)C3=CC4=CC(=CC(=C4OC3=O)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Br2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5Z)-5-[(1-benzofuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2563642.png)



![[3-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanol](/img/structure/B2563646.png)

![3-benzenesulfonamido-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2563652.png)

![2-[[4-(Benzylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2563656.png)
![2-[4-(4-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2563657.png)



